![molecular formula C19H19N3OS B2903444 2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide CAS No. 873857-01-3](/img/structure/B2903444.png)
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds that contain a benzene ring fused to a thiazole ring . They are known to exhibit a wide range of biological properties including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities .
Synthesis Analysis
Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . An efficient, economical, and convenient method was developed for the preparation of 2-substituted benzothiazoles from N′-substituted-N-(2-halophenyl)thioureas, O′-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The benzothiazole ring system was originally found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles have been found to manifest profound antimicrobial activity . They are also used as vulcanization accelerators, antioxidants, plant growth regulators, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices due to their highly pharmaceutical and biological activity .Physical And Chemical Properties Analysis
Benzothiazoles are colorless, slightly viscous liquids with a melting point of 2°C and a boiling point of 227-228°C .Scientific Research Applications
Antibacterial Agents
Benzothiazole derivatives have been synthesized and evaluated as potential antibacterial agents . They have shown promising activity against various bacterial strains, including Staphylococcus aureus . The compounds were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions .
Antifungal Agents
Benzothiazole derivatives have also been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.
Antiprotozoal Agents
These compounds have shown antiprotozoal activities , which could be useful in the treatment of diseases caused by protozoan parasites.
Anticancer Agents
Benzothiazole derivatives have been associated with anticancer activities . They could potentially be used in the development of new anticancer drugs.
Anticonvulsant Agents
Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity . The most active compound of the series showed significant protection in the 6 Hz psychomotor seizure test .
Anti-inflammatory Agents
These compounds have shown anti-inflammatory activities , which could be useful in the treatment of inflammatory diseases.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.
Pharmacokinetics
Similar compounds have been evaluated for anticonvulsant activity and neurotoxicity . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties, but more research is needed to fully understand these aspects.
Result of Action
Based on its potential interaction with serine/threonine-protein kinase pim-1, it may influence cell survival and proliferation
Safety and Hazards
The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(21-13-7-2-1-3-8-13)14-9-6-12-20-17(14)19-22-15-10-4-5-11-16(15)24-19/h4-6,9-13H,1-3,7-8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPLBPCGZALBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide |
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